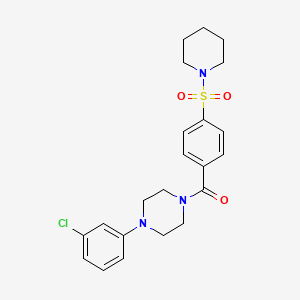![molecular formula C31H38N2O3 B6024477 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6024477.png)
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5,5-dimethylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C31H38N2O3 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.28824308 g/mol and the complexity rating of the compound is 811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves multi-step organic synthesis. Initial steps include the formation of the indole moiety, followed by functional group modifications and coupling reactions to incorporate the benzyloxy and dimethylcyclohexane components.
Industrial Production Methods: Industrial-scale production might employ streamlined synthetic routes to enhance yield and cost-efficiency. Optimized reaction conditions, such as temperature control, solvent choice, and catalytic systems, are pivotal to ensure high purity and desired chemical structure.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of reactions, including oxidation, reduction, and substitution.
Oxidation: Commonly employs reagents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Typically utilizes hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Frequently involves nucleophiles or electrophiles depending on the reactive sites of the molecule.
Common Reagents and Conditions: The reactions often necessitate specific reagents like bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), or solvents (e.g., dichloromethane) under temperature and pressure-controlled environments.
Major Products: Depending on the reaction type, major products can include derivatives with altered functional groups or structural modifications, enhancing or modifying the compound's activity or stability.
Scientific Research Applications: 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5,5-dimethylcyclohexane-1,3-dione is extensively utilized in:
Chemistry: As a precursor or intermediate in synthesizing other complex molecules.
Biology: Investigated for its potential as a biochemical probe or modulator of biological pathways.
Medicine: Explored for therapeutic potential in treating various conditions due to its biological activity.
Industry: Applied in creating specialized materials or compounds with specific properties for industrial applications.
Mechanism of Action: The mechanism by which this compound exerts its effects can be complex:
Molecular Targets: It interacts with specific proteins or enzymes, modulating their activity or expression.
Pathways Involved: Engages in signaling pathways, potentially influencing cellular responses or biochemical cascades. For instance, it might inhibit or activate certain kinases or receptors, altering cell behavior.
Comparison with Similar Compounds: Comparison with other similar compounds:
Similar Compounds: Compounds like indole-2-carboxylates or benzyloxy derivatives share some structural similarities.
Uniqueness: What sets this compound apart is its specific combination of the indole and dimethylcyclohexane moieties, contributing to its distinct chemical and biological profiles.
There we have it! This compound truly stands out due to its multifaceted nature and versatility across different scientific domains. Anything else on your mind about it?
Properties
IUPAC Name |
2-[C-butyl-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O3/c1-5-6-12-27(30-28(34)18-31(3,4)19-29(30)35)32-16-15-24-21(2)33-26-14-13-23(17-25(24)26)36-20-22-10-8-7-9-11-22/h7-11,13-14,17,33-34H,5-6,12,15-16,18-20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEUGWWWZSYLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NCCC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6024400.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6024404.png)
![[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6024408.png)
![1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]triazole-4-carboxamide](/img/structure/B6024416.png)

![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B6024439.png)
![ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate](/img/structure/B6024452.png)
![1-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6024453.png)
![2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[4-(2-OXO-1-PYRROLIDINYL)PHENYL]BENZAMIDE](/img/structure/B6024455.png)
![4-[4-(2-Morpholin-4-ylethyl)imidazo[1,2-a]benzimidazol-2-yl]phenol;hydrobromide](/img/structure/B6024460.png)
![3,3,3-trifluoro-N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpropanamide](/img/structure/B6024466.png)
![4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol](/img/structure/B6024485.png)
![N,N-diethyl-1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6024489.png)
![Methyl 2-(2-(benzo[d]oxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl)acetate](/img/structure/B6024500.png)
